Choline Fluoride: A Technical Guide to Synthesis and Properties
Choline Fluoride: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fluoride, a quaternary ammonium salt, is a compound of increasing interest in the fields of green chemistry, materials science, and biochemistry. Its unique properties, particularly as a component in deep eutectic solvents (DESs), offer potential advantages in various applications. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of choline fluoride, with a focus on experimental methodologies and data presentation for the scientific community.
Introduction
Choline, an essential nutrient, plays a critical role in numerous biological processes, including neurotransmitter synthesis and cell membrane signaling.[1][2] The fluoride ion, on the other hand, is well-known for its effects on dental health and bone mineralization.[1] The combination of these two entities into choline fluoride (C₅H₁₄FNO) results in a quaternary ammonium salt with distinct characteristics.[1][2] While much of the recent research has focused on its application in the formation of deep eutectic solvents, understanding the fundamental properties of pure choline fluoride is crucial for its effective utilization and the development of new applications.
Synthesis of Choline Fluoride
The synthesis of choline fluoride can be achieved through several routes, primarily involving the reaction of a choline salt with a fluoride source.[1][2] The choice of method can influence the purity and hydration state of the final product.
Synthesis via Anion Exchange from Choline Chloride
A common method for preparing choline fluoride involves the reaction of choline chloride with a fluoride salt, such as sodium fluoride or potassium fluoride, in a suitable solvent.[1]
Another reported method involves the conversion of choline chloride to choline hydroxide, followed by neutralization with hydrofluoric acid.[3] This method has been reported to produce choline fluoride hydrate with a high yield.
Experimental Protocol:
Materials:
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Choline chloride (C₅H₁₄ClNO)[3]
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Silver oxide (Ag₂O)[3]
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Hydrofluoric acid (HF, aqueous solution)[3]
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Deionized water[3]
Procedure: [3]
-
An aqueous solution of choline chloride is prepared.
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Silver oxide is added to the solution to precipitate silver chloride, forming choline hydroxide in the solution.
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The silver chloride precipitate is removed by filtration.
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The resulting basic solution of choline hydroxide is neutralized to a pH of 7.0 by the careful addition of an aqueous hydrofluoric acid solution.
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The final solution is a wet solution of choline fluoride. To obtain the solid form, water can be removed under vacuum.
Purification: Purification of the final product can be achieved through crystallization from a suitable solvent system.[1] The progress of the reaction and the purity of the final product should be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]
Direct Reaction with Hydrofluoric Acid
Choline can also be reacted directly with hydrofluoric acid to produce choline fluoride.[2] Care must be taken due to the hazardous nature of hydrofluoric acid.
Figure 1. A simplified workflow for the synthesis of choline fluoride.
Physicochemical Properties
The properties of choline fluoride are influenced by the strong electronegativity and small ionic radius of the fluoride ion, which leads to strong hydrogen bonding interactions.[5] While much of the quantitative data available is for choline fluoride-based deep eutectic solvents, this section summarizes the known properties of the pure compound.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄FNO | [2][4] |
| Molecular Weight | 123.17 g/mol | [2][4] |
| CAS Number | 4696-35-9 | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~200 °C | [1] |
| Solubility | Highly soluble in water | [1] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹⁹F NMR spectroscopy is a powerful tool for studying the environment of the fluoride anion.[6] In deep eutectic solvents, ¹⁹F NMR has revealed the presence of two distinct fluoride environments, indicating that some fluoride anions are coordinated to the choline cation while others are freely solvated.[2]
-
-
Infrared (IR) Spectroscopy:
Properties in Deep Eutectic Solvents (DESs)
Choline fluoride is a key component in the formation of deep eutectic solvents, with "EthalineF" (a 1:2 molar ratio of choline fluoride to ethylene glycol) being a well-studied example.[2]
| Property (EthalineF) | Value | Comparison with Ethaline (Choline Chloride DES) | Reference |
| Density (at 298 K) | ~1.12 g·cm⁻³ | Higher | [5] |
| Ionic Conductivity | Lower | Higher | [2][5] |
| Viscosity | Higher | Lower | [5] |
| Solvation Dynamics | Faster solvent relaxation | Slower solvent relaxation | [2][5] |
The lower ionic conductivity and higher viscosity of EthalineF compared to its chloride analog are attributed to the stronger hydrogen bonding interactions between the fluoride anion and the hydrogen bond donor (ethylene glycol).[2][5]
Chemical Reactions and Stability
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Hydrolysis: In aqueous solutions, choline fluoride dissociates into choline cations and fluoride anions.[4]
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Complexation: It can form complexes with other ions and molecules.[4]
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Thermal Stability: Choline fluoride is stable under normal conditions but may decompose at elevated temperatures.[1]
Applications and Future Perspectives
The unique properties of choline fluoride, particularly its ability to form deep eutectic solvents with distinct characteristics, open up possibilities for various applications:
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Green Chemistry: As a component of DESs, it offers a more environmentally friendly alternative to traditional organic solvents.[2]
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Electrochemistry: The electrochemical stability of choline fluoride-based systems is being explored for applications in batteries and other electrochemical devices.[2]
-
Biomass Processing: The strong hydrogen bond accepting ability of the fluoride ion suggests that choline fluoride-based DESs could be effective solvents for cellulose and other biomass components.[5]
Further research is needed to fully elucidate the properties of pure, anhydrous choline fluoride and to explore its full potential in various scientific and industrial fields. Optimization of synthesis methods to produce high-purity, anhydrous choline fluoride will be crucial for these advancements.
References
- 1. Buy Choline fluoride | 4696-35-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Buy Choline fluoride (EVT-3189935) | 4696-35-9 [evitachem.com]
- 5. Choline fluoride | 4696-35-9 | Benchchem [benchchem.com]
- 6. Choline Fluoride-Ethylene glycol deep eutectic solvent mixture – Synthesis and physicochemical properties (Journal Article) | OSTI.GOV [osti.gov]
